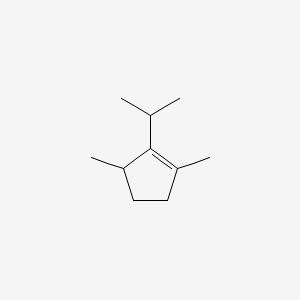
Cyclopentene, 1,3-dimethyl-2-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentene, 1,3-dimethyl-2-(1-methylethyl)- is an organic compound with the molecular formula C10H18 and a molecular weight of 138.25 g/mol . It is a derivative of cyclopentene, characterized by the presence of two methyl groups and an isopropyl group attached to the cyclopentene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentene, 1,3-dimethyl-2-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentene with appropriate alkylating agents under controlled conditions. For instance, the reaction of cyclopentene with isopropyl bromide in the presence of a strong base like sodium hydride can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often employed to facilitate the alkylation reactions. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentene, 1,3-dimethyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Bromine in carbon tetrachloride at low temperatures.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Cyclopentene, 1,3-dimethyl-2-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopentene, 1,3-dimethyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentene, 1,2-dimethyl-: Another derivative of cyclopentene with two methyl groups attached at different positions.
Cyclopentene, 3-methyl-1-(1-methylethyl)-: A similar compound with a different substitution pattern.
Uniqueness
Cyclopentene, 1,3-dimethyl-2-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
61142-32-3 |
|---|---|
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
1,3-dimethyl-2-propan-2-ylcyclopentene |
InChI |
InChI=1S/C10H18/c1-7(2)10-8(3)5-6-9(10)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
XRKUAEXYTATOMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=C1C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


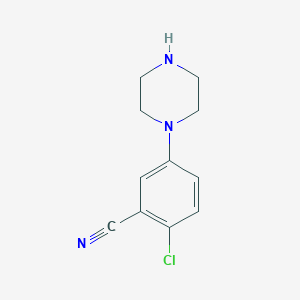
![4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13946754.png)
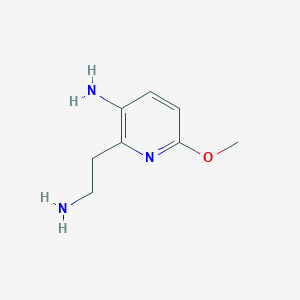
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13946763.png)
![Ethyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B13946770.png)
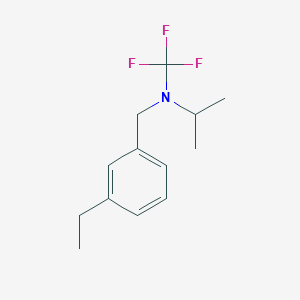
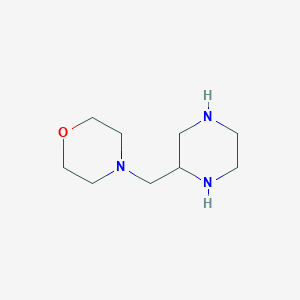
![3-[2-(Chlorocarbonyl)phenyl]propanoic acid](/img/structure/B13946786.png)
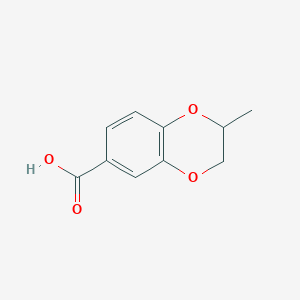
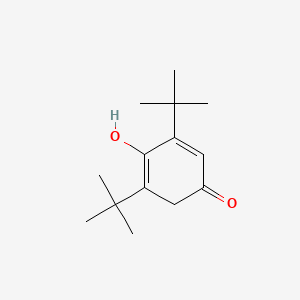
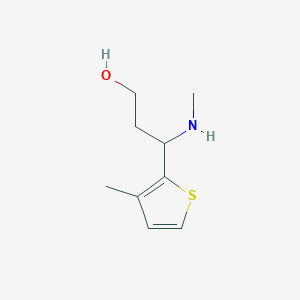
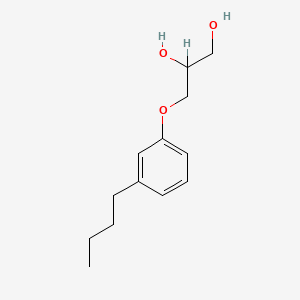
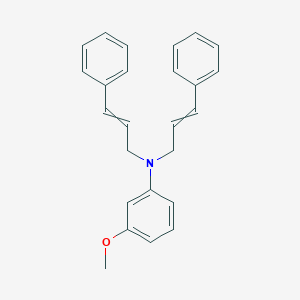
![N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946841.png)
